![molecular formula C11H13BrN2O2 B1439742 2-[(2-Bromoacetyl)amino]-N,N-dimethylbenzamide CAS No. 1138445-86-9](/img/structure/B1439742.png)
2-[(2-Bromoacetyl)amino]-N,N-dimethylbenzamide
Übersicht
Beschreibung
“2-[(2-Bromoacetyl)amino]-N,N-dimethylbenzamide” is a biochemical compound used for proteomics research . It has a molecular formula of C11H13BrN2O2 and a molecular weight of 285.14 .
Molecular Structure Analysis
The InChI code for this compound is1S/C11H13BrN2O2/c1-14(2)11(16)8-5-3-4-6-9(8)13-10(15)7-12/h3-6H,7H2,1-2H3,(H,13,15) . This indicates the specific arrangement and bonding of atoms in the molecule. For a detailed structural analysis, specialized software or databases that can interpret InChI codes or provide 3D molecular structures would be helpful. Physical And Chemical Properties Analysis
This compound has a molecular weight of 285.14 and a molecular formula of C11H13BrN2O2 . Other physical and chemical properties like melting point, boiling point, solubility, etc., are not provided in the search results. For comprehensive property data, it’s recommended to refer to material safety data sheets (MSDS) or similar resources.Wissenschaftliche Forschungsanwendungen
Synthesis and Characterization
- Synthesis Techniques : A study by Zhang Zho (2014) focused on the synthesis of a similar compound, 2-Amino-5-chloro-N,3-dimethylbenzamide. The synthesis involved chlorination, oxidation, and ammonolysis, achieving a high purity yield.
Medical Imaging
- Serotonin Transporter Imaging Agent : Shiue et al. (2003) explored the use of N,N-dimethyl-2-(2-amino-4-[18F]fluorophenylthio)benzylamine, a compound with structural similarities, as a serotonin transporter imaging agent for positron emission tomography (PET) scans in rats. This study indicates potential applications in brain imaging and neurological research (Shiue, Fang, & Shiue, 2003).
Biochemical Applications
Bromoacetyl as a Cross-Linking Function : Inman et al. (1991) developed N alpha-(tert-butoxycarbonyl)-N epsilon-[N-(bromoacetyl)-beta-alanyl]-L-lysine (BBAL) for use in peptide synthesis. This compound introduces a bromoacetyl group for cross-linking in peptide sequences, useful for creating cyclic peptides and polymers (Inman, Highet, Kolodny, & Robey, 1991).
Differential Reactivity for Synthetic Vaccines : A study by Schelté et al. (2000) found that the differential reactivity of maleimide and bromoacetyl groups with thiols can be utilized in the design of synthetic vaccines. This involves the creation of liposomal constructs for enhanced immunogenicity (Schelté, Boeckler, Frisch, & Schuber, 2000).
N-Bromoacetyl-modified Peptides : Robey and Fields (1989) demonstrated the use of N-bromoacetyl-modified peptides in the preparation of synthetic peptide polymers and peptide-protein conjugates. This has potential applications in the development of immunogens, vaccines, and therapeutics (Robey & Fields, 1989).
Chemical Properties and Applications
- Solvent Effect Studies : Kojo, Awazu, and Hanano (1974) investigated the effect of dimethyl sulfoxide on the alkaline hydrolysis rate of various amides, including N, N-dimethylbenzamide, which shares structural similarities with 2-[(2-Bromoacetyl)amino]-N,N-dimethylbenzamide. This research is valuable for understanding the chemical properties and reactions of these compounds (Kojo, Awazu, & Hanano, 1974).
Antibacterial and Antifungal Applications
- Antimicrobial Activity : Farag et al. (2008) synthesized various phenylpyrazoles, including 4-(2-bromoacetyl)-5-methyl-1-phenyl-3-phenylcarbamoyl-1H-pyrazole, and evaluated their antimicrobial properties. The results highlighted the potential use of bromoacetyl derivatives in developing new therapeutic agents for fungal infections (Farag, Mayhoub, Barakat, & Bayomi, 2008).
Safety And Hazards
Eigenschaften
IUPAC Name |
2-[(2-bromoacetyl)amino]-N,N-dimethylbenzamide | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C11H13BrN2O2/c1-14(2)11(16)8-5-3-4-6-9(8)13-10(15)7-12/h3-6H,7H2,1-2H3,(H,13,15) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
LJRPHOMAEAJXOD-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CN(C)C(=O)C1=CC=CC=C1NC(=O)CBr | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C11H13BrN2O2 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
285.14 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
2-[(2-Bromoacetyl)amino]-N,N-dimethylbenzamide | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.



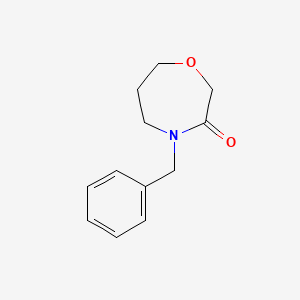
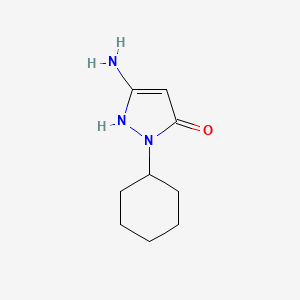
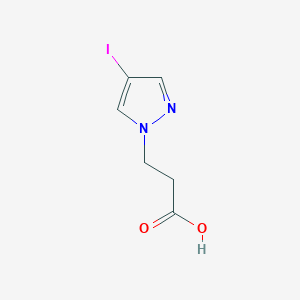
![4-{[(1-Butyl-5-oxopyrrolidin-3-yl)carbonyl]amino}benzoic acid](/img/structure/B1439664.png)
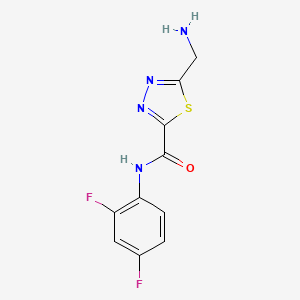
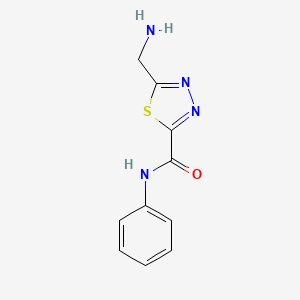
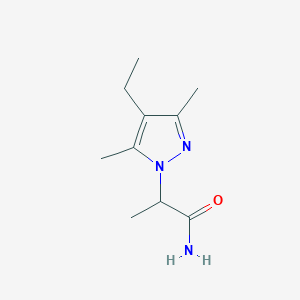
![3-[(4-Bromophenyl)methyl]-5-chloro-1,2,4-thiadiazole](/img/structure/B1439669.png)
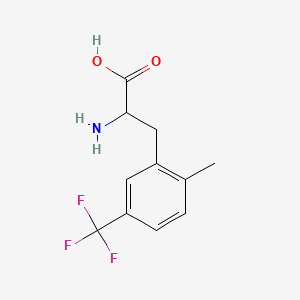
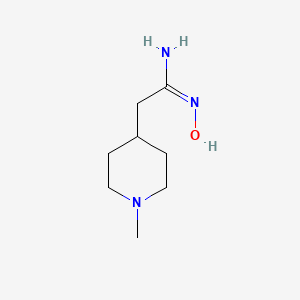
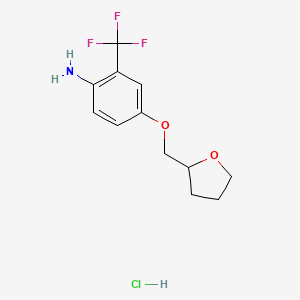
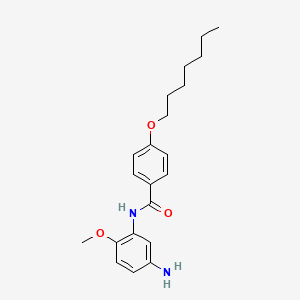
![3,5-Dichloro-N-[2-(3-methylphenoxy)propyl]aniline](/img/structure/B1439680.png)
![2-[4-(2-Amino-ethyl)-piperazin-1-yl]-ethylamine tetrahydrochloride](/img/structure/B1439682.png)